2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine
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Overview
Description
2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine is a complex organic compound featuring a pyrrolidinone ring, a sulfonyl group, and an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) derivatives under acidic conditions.
Coupling with Alanine Derivative: The final step involves coupling the sulfonylated pyrrolidinone with an alanine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycine: Similar structure but with glycine instead of alanine.
2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycine: Similar structure with a methyl group on the alanine derivative.
Uniqueness
2-Methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine is unique due to the presence of both a methyl group and an alanine derivative, which may enhance its biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18N2O5S |
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Molecular Weight |
326.37 g/mol |
IUPAC Name |
2-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-14(2,13(18)19)15-22(20,21)11-7-5-10(6-8-11)16-9-3-4-12(16)17/h5-8,15H,3-4,9H2,1-2H3,(H,18,19) |
InChI Key |
LVWYJKQGFVSHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
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